molecular formula C18H21NO2 B2541430 N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide CAS No. 108086-32-4

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

Cat. No. B2541430
M. Wt: 283.371
InChI Key: ZJWOABZPNLMJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide, commonly known as HMPA, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, viscous liquid with a faint odor and is highly soluble in water, alcohols, and ethers. HMPA is used in a variety of chemical reactions due to its unique properties, including its ability to solvate cations and stabilize anions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with 2-methyl-2-propanol and hydroxylamine hydrochloride.

Starting Materials
2,2-diphenylacetic acid, 2-methyl-2-propanol, hydroxylamine hydrochloride

Reaction
Step 1: Dissolve 2,2-diphenylacetic acid (1.0 g) in dry dichloromethane (10 mL) in a round-bottom flask., Step 2: Add 2-methyl-2-propanol (1.2 mL) and DCC (1.2 g) to the flask and stir the mixture for 2 hours at room temperature., Step 3: Add hydroxylamine hydrochloride (1.0 g) to the reaction mixture and stir for an additional 2 hours., Step 4: Filter the reaction mixture and wash the solid with cold water., Step 5: Recrystallize the product from ethanol to obtain N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide as a white solid (yield: 80%).

Mechanism Of Action

HMPA is a polar aprotic solvent, meaning that it can solvate cations without interfering with their reactivity. It stabilizes anions by forming hydrogen bonds with them, which can increase their reactivity. HMPA can also solvate polar molecules, making them more soluble in nonpolar solvents.

Biochemical And Physiological Effects

HMPA has been shown to have low toxicity in animal studies, with no observed adverse effects at concentrations up to 1.5 g/kg. It is rapidly metabolized in the liver and excreted in the urine. However, HMPA has been shown to have some mutagenic effects in bacterial and mammalian cells at high concentrations.

Advantages And Limitations For Lab Experiments

HMPA has several advantages as a solvent in chemical reactions, including its ability to solvate cations and stabilize anions, as well as its high solubility in water and organic solvents. However, it has some limitations, including its high cost and its potential to interfere with some reactions, such as nucleophilic substitutions and carbonyl additions.

Future Directions

There are several potential future directions for research on HMPA, including its use as a solvent in new chemical reactions, its potential as a co-solvent in green chemistry applications, and its potential as a stabilizer for reactive intermediates in organic synthesis. Additionally, further research is needed to fully understand the mutagenic effects of HMPA and its potential impact on human health and the environment.

Scientific Research Applications

HMPA has been widely used as a solvent in a variety of chemical reactions, including Grignard reactions, Friedel-Crafts reactions, and reductions with lithium aluminum hydride. It has also been used as a co-solvent in polymerization reactions, as well as in the preparation of organometallic compounds.

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,13-20)19-17(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,20H,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWOABZPNLMJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

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